(2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide
Description
Historical Context of Pandamine Discovery and Initial Elucidation
Pandamine was first isolated in 1964 from the crude alkaloid fraction of the root bark of Panda oleosa Pierre, a plant belonging to the Pandaceae family. researchgate.netulb.ac.be The initial report on its isolation by Goutarel et al. in 1964 also saw the first proposal of the term "peptide alkaloids". researchgate.netulb.ac.be The complete structural determination of pandamine is considered to have been achieved in 1966. mdpi.com This early elucidation was a pivotal moment, establishing pandamine as the pioneering compound in the cyclopeptidic alkaloid class. researchgate.netmdpi.comniser.ac.in
Significance of Pandamine within the Cyclopeptidic Alkaloid Class
The discovery and structural elucidation of pandamine were foundational for the field of cyclopeptidic alkaloids. Prior to pandamine, cyclopeptide alkaloids were largely unexplored. Its identification spurred research into this group of natural products, which now encompasses over 500 entries researchgate.netulb.ac.be and, according to one database, over 160,000 entries niser.ac.in. Cyclopeptide alkaloids are characterized as macrocyclic compounds containing a ring system typically composed of a hydroxystyrylamine moiety, an amino acid, and a β-hydroxy amino acid. mdpi.commdpi.com This ring is often substituted with one or two additional units. mdpi.comuantwerpen.be
Pandamine belongs to the p-phencyclopeptines subclass, which is characterized by a 14-membered ring featuring a β-hydroxyamino acid linked to a p-hydroxystyrylamine moiety via an aryl ether bond. ulb.ac.be While sharing this general framework with other cyclopeptide alkaloids like frangulanine, pandamine possesses distinct structural features, such as a saturated C1-C2 bond, a hydroxyl group at C1, and a phenyl group at C5, in contrast to the isobutane (B21531) group found in frangulanine. ulb.ac.be Its historical status as the first elucidated cyclopeptidic alkaloid gives it specific importance within this vast phytochemical class. researchgate.netulb.ac.be
Evolution of Structural Understanding: Addressing Historical Ambiguities in Pandamine Configuration
Despite its early elucidation, the complete configurational assignment of pandamine in 1964 was only partial. ulb.ac.beresearchgate.netresearchgate.net For decades following its initial discovery, pandamine was not re-isolated or synthesized, leading to various depictions of its structure in scientific literature that sometimes presented different configurations. ulb.ac.beresearchgate.netresearchgate.net This resulted in persistent confusion regarding the precise stereochemistry of this ansapeptide. ulb.ac.beresearchgate.net
Detailed research findings from the recent spectroscopic analysis, including key 2D NMR correlations and X-ray ORTEP representations, have been instrumental in clarifying the structure. researchgate.net The study revealed inconsistencies in some later depictions of pandamine's structure when compared to the original elucidation report and spectroscopic data. researchgate.netresearchgate.net
Below is a summary of some chemical properties of Pandamine:
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₄N₄O₅ | niser.ac.innih.gov |
| Molecular Weight | 552.33 | niser.ac.in |
| Topological Polar Surface Area | 120 | |
| Number of Rotatable Bonds | 9 | |
| Number of Rings | 4 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10233-81-5 |
|---|---|
Molecular Formula |
C31H44N4O5 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide |
InChI |
InChI=1S/C31H44N4O5/c1-7-20(4)27(35(5)6)31(39)34-26-28(19(2)3)40-23-15-13-22(14-16-23)25(36)18-32-29(37)24(33-30(26)38)17-21-11-9-8-10-12-21/h8-16,19-20,24-28,36H,7,17-18H2,1-6H3,(H,32,37)(H,33,38)(H,34,39)/t20-,24+,25+,26+,27-,28+/m1/s1 |
InChI Key |
STKZKAJIJHJDCQ-BDMPSGTJSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@H]1[C@@H](OC2=CC=C(C=C2)[C@H](CNC(=O)[C@@H](NC1=O)CC3=CC=CC=C3)O)C(C)C)N(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C(CNC(=O)C(NC1=O)CC3=CC=CC=C3)O)C(C)C)N(C)C |
Synonyms |
2-(Dimethylamino)-N-[11-hydroxy-3-isopropyl-5,8-dioxo-7-benzyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14(1),15-trien-4-yl]-3-methylpentanamide |
Origin of Product |
United States |
Structural Re Evaluation and Absolute Configuration of Pandamine
Methodologies for Definitive Stereochemical Assignment
Definitive stereochemical assignment of complex natural products like pandamine requires a combination of advanced analytical techniques that can provide detailed information about the molecule's three-dimensional structure nih.govnih.gov.
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic methods play a crucial role in determining the planar structure and providing insights into the stereochemistry of organic compounds nih.govuga.edujapsonline.com.
Ultra-High Performance Liquid Chromatography-Diode Array Detector-High Resolution Mass Spectrometry (UHPLC-DAD-HRMS²) Applications in Pandamine Analysis
UHPLC-DAD-HRMS² is a powerful hyphenated technique used for the separation, detection, and identification of complex mixtures, providing high sensitivity and accurate mass measurements frontiersin.orgpensoft.netpensoft.net. In the reinvestigation of pandamine, UHPLC-DAD-HRMS² analysis of the authentic 1964 sample revealed a single signal in both UV and mass spectrometric detection, indicating the purity of the sample nih.govmdpi.com. The unique peak in the mass spectrometric chromatogram showed a signal at m/z 553.3394, which is consistent with the expected elemental composition of C₃₁H₄₄N₄O₅ nih.govmdpi.com. This technique was critical in confirming the elemental composition before proceeding with detailed structural analysis .
Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry
Single-crystal X-ray diffraction is a definitive technique for determining the absolute configuration of crystalline compounds by analyzing the diffraction pattern produced when X-rays interact with the crystal lattice nih.govcarleton.eduuhu-ciqso.esrsc.org. High-resolution crystallographic data for pandamine were collected using a single-crystal diffractometer nih.gov. This analysis provided unambiguous confirmation of the absolute configurations of the chiral centers in pandamine nih.gov. The technique is particularly valuable when suitable crystals can be obtained, as it directly reveals the 3D arrangement of atoms uhu-ciqso.es. The ORTEP diagram generated from the X-ray data visually validated the stereochemical assignments mdpi.comulb.ac.be.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Analysis
NMR spectroscopy, including both 1D and 2D techniques, is essential for elucidating the planar structure of organic molecules and provides valuable information about stereochemistry through the analysis of chemical shifts and coupling constants nih.govuga.edujapsonline.com. In the study of pandamine, 1D and 2D NMR data were acquired, which confirmed its planar structure and allowed for the complete assignment of all ¹H and ¹³C NMR signals nih.govmdpi.com. (See Table 1 for NMR data). Advanced NMR techniques can help resolve stereochemical uncertainties by analyzing spatial proximities and correlations researchgate.net.
Table 1. ¹H and ¹³C NMR Data for Pandamine (1) nih.govmdpi.comresearchgate.net
| Position | ¹H NMR (δ in ppm, J in Hz) | ¹³C NMR (δ in ppm) |
|---|---|---|
| 1 | 4.89 (br s) (in DMSO-d₆), 5.27 (d, 3.9) (in TFA-d) | 70.6 (in DMSO-d₆), 75.7 (in TFA-d) |
| 2α | 3.96 (ddd, 13.7, 10.7, 4.4) (in DMSO-d₆) | 47.3 (in DMSO-d₆) |
| 2β | 2.73 (d, 13.7) (in DMSO-d₆), 3.07 (d, 15.1) (in TFA-d) | |
| 3 | 7.27 (d, 10.7) (in DMSO-d₆) | |
| 4 | 169.0 (in DMSO-d₆), 173.2 (in TFA-d) | |
| ... | ... | ... |
Chemical Derivatization and Hydrolysis Studies for Fragment Analysis
Historically, chemical methods such as derivatization and hydrolysis were instrumental in the initial structural elucidation of pandamine nih.govulb.ac.be. Alkaline hydrolysis of pandamine yielded fragments identified as N,N-dimethyl-L-isoleucinamide, racemic phenylalanine, racemic leucine, and 2-paradihydroxyphenylethylamine nih.gov. Optical rotations of the phenylalanine and N,N-dimethylleucine residues obtained by acid hydrolysis allowed the assignment of the L-stereochemistry of these amino acids mdpi.comulb.ac.be. Chemical derivatization can also be used to introduce functional groups that facilitate analysis by techniques like mass spectrometry mdpi.comwaters.com.
Definitive Stereochemical Assignments of Pandamine
The comprehensive spectroscopic analysis, particularly the single-crystal X-ray diffraction data, unequivocally confirmed the absolute configurations of the six chiral centers in pandamine nih.gov. The absolute configurations were determined as 1R, 5S, 8S, 9S, 26S, and 27S nih.gov. This definitive assignment resolved the long-standing ambiguities and corrected erroneous structural depictions that had appeared in the literature over the years nih.govresearchgate.netmdpi.comulb.ac.be. The single-crystal X-ray diffraction experiment specifically validated the stereochemical assignments for L-phenylalanine, N,N-dimethyl-L-isoleucine, and the R configuration of the secondary alcohol at C-1 mdpi.comulb.ac.be. The ORTEP diagram also confirmed the presence of a β-erythro-hydroxy-L-leucine moiety mdpi.comulb.ac.be.
Implications of Clarified Configuration for Synthetic and Biological Research
The clarification of Pandamine's absolute configuration carries significant implications for both synthetic and biological research involving this cyclopeptide alkaloid. Despite its historical importance as the first elucidated cyclopeptide alkaloid and its frequent mention in publications concerning the total synthesis of this class of compounds, Pandamine itself had not been successfully obtained by total synthesis since its initial partial structural assignment in 1964. nih.govresearchgate.net The ambiguity and inaccuracies surrounding its precise structure and stereochemistry likely posed considerable challenges for synthetic chemists attempting to construct this complex molecule with the correct three-dimensional arrangement. The unambiguous assignment of its configuration now provides a clear and accurate target for future total synthesis efforts, enabling the design of stereoselective routes to access authentic Pandamine.
In terms of biological research, the availability of the correct and fully assigned structure is crucial for understanding Pandamine's interactions with biological targets and accurately interpreting any observed biological activities. Studies evaluating the biological properties of Pandamine based on potentially erroneous structures may have yielded misleading results. With the clarified configuration, biological assays can now be conducted with certainty regarding the molecule's structure. Recent in vitro evaluations of Pandamine with the unambiguously assigned configuration have provided specific data on its biological profile. For instance, Pandamine was tested for antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, and for antifungal activity against Candida albicans. nih.govresearchgate.net In these assays, Pandamine showed no activity against the tested bacteria or the fungus within the concentration range of 0.75–50 µg/mL. nih.govresearchgate.net Furthermore, it exhibited no cytotoxicity towards SiHa cells within the same concentration range. nih.govresearchgate.net
These findings, based on the clarified structure, provide a foundational biological profile for Pandamine in the context of these specific microbial and cellular models. The accurate structural information is essential for structure-activity relationship studies and for exploring potential biological roles of Pandamine, whether as a standalone compound or within the context of traditional medicine formulations where it might be present. researchgate.netmdpi.com The resolution of the structural ambiguity encourages renewed interest in investigating the biological potential of Pandamine with a correct molecular understanding.
Here is a summary of the in vitro biological activity data for Pandamine:
| Microorganism/Cell Line | Activity Observed (0.75–50 µg/mL) |
| Staphylococcus aureus | Inactive |
| Staphylococcus epidermidis | Inactive |
| Pseudomonas aeruginosa | Inactive |
| Candida albicans | Inactive |
| SiHa cells (Cytotoxicity) | No cytotoxicity |
Note: This table presents in vitro data reported in the referenced study nih.govresearchgate.net.
Biosynthetic Investigations of Pandamine
Botanical Source and Natural Occurrence of Pandamine from Panda oleosa
Pandamine is primarily extracted from the plant Panda oleosa Pierre, a species belonging to the Pandaceae family smolecule.comniser.ac.inulb.ac.be. This slow-growing, evergreen tree is native to the rainforests of West and Central Africa, including countries like Liberia, Ghana, Nigeria, Cameroon, Gabon, and the Central African Republic humanjournals.comtheferns.infowikipedia.org. The alkaloid is notably found in the root bark of Panda oleosa niser.ac.inulb.ac.be. While P. oleosa is known to contain other secondary metabolites like tannins and flavonoids, pandamine is a distinct peptidic alkaloid isolated from this source humanjournals.com.
Proposed Biosynthetic Pathways of Cyclopeptide Alkaloids Relevant to Pandamine
Cyclopeptide alkaloids, including pandamine, are considered to be ribosomally synthesized and post-translationally modified peptides (RiPPs) researchgate.netbeilstein-journals.orgnih.gov. Their biosynthesis typically begins with the ribosomal synthesis of a precursor peptide beilstein-journals.orgrsc.org. This precursor peptide contains a leader sequence and a core peptide that undergoes modifications beilstein-journals.org.
The core structure of cyclopeptide alkaloids is generally composed of four amino acid units, sometimes with an additional intermediate unit mdpi.comresearchgate.net. These units are:
Unit A: An N-mono or dimethylated basic terminal amino acid.
Unit B: A β-hydroxy amino acid (such as 3-hydroxyproline, 3-hydroxyleucine, or 3-hydroxyphenylserine).
Unit C: A ring-bound amino acid.
Unit D: A p- or m-hydroxy styryl amine derived from tyrosine mdpi.comresearchgate.net.
The macrocyclic ring characteristic of cyclopeptide alkaloids is formed through an ether linkage, often between the phenolic oxygen of a tyrosine-derived unit and the β-carbon of a nearby amino acid researchgate.netnih.gov. Additional modifications like methylation and hydroxylation are also common in these pathways nih.gov.
Pandamine belongs to the p-phencyclopeptines subclass, characterized by a 14-membered ring involving a β-hydroxyamino acid linked via an aryl ether bond to a p-hydroxystyrylamine moiety ulb.ac.be. While the general framework for cyclopeptide alkaloid biosynthesis is understood to involve RiPP pathways, the specific steps and intermediates leading to pandamine's unique structure have not been fully elucidated in the provided sources. Studies on other cyclopeptide alkaloids, such as those from Ceanothus americanus and Coffea arabica, have provided insights into these pathways, suggesting the involvement of dedicated precursor peptides and specific enzymatic machinery researchgate.netnih.gov.
Enzymatic Mechanisms in Pandamine Biosynthesis
The biosynthesis of RiPP natural products involves specific tailoring enzymes that modify the ribosomally synthesized precursor peptide beilstein-journals.org. In the context of cyclopeptide alkaloids, key enzymatic steps include the formation of the macrocyclic ether linkage and potential methylation and hydroxylation reactions researchgate.netnih.gov.
Recent research on other plant side chain cross-linked cyclopeptides, which are structurally related to cyclopeptide alkaloids, has identified BURP-domain containing proteins as crucial enzymes, specifically termed burpitide cyclases nih.govrsc.org. These enzymes are responsible for forming the macrocyclic crosslinks, often between tyrosine or tryptophan side chains and other amino acid side chains or the peptide backbone rsc.org. Some burpitide cyclases function autocatalytically, while others act as stand-alone proteins modifying separate peptide substrates beilstein-journals.org. The discovery of these split BURP peptide cyclases in the biosynthesis of other cyclopeptides, like the arabipeptins from Coffea arabica, suggests a conserved enzymatic mechanism for forming these side chain cross-links in diverse plant cyclopeptides researchgate.netnih.gov.
While the specific enzymes involved in pandamine biosynthesis from Panda oleosa have not been explicitly detailed in the provided information, it is highly probable that similar enzymatic machinery, particularly burpitide cyclases or analogous enzymes, are involved in the cyclization and modification of the pandamine precursor peptide. Other potential enzymatic activities in the pathway could include N-methyltransferases for dimethylation (Unit A) and hydroxylases for the formation of the β-hydroxy amino acid (Unit B) and the hydroxyl group on the styrylamine (B14882868) moiety (Unit D) mdpi.comresearchgate.netnih.gov.
Identification and Characterization of Biosynthetic Gene Clusters for Pandamine
The genes encoding the enzymes and precursor peptides involved in the biosynthesis of RiPPs, including cyclopeptide alkaloids, are often organized into biosynthetic gene clusters (BGCs) in plant genomes beilstein-journals.orgnih.gov. Genome and transcriptome mining approaches have been successfully used to identify these BGCs in various plant species that produce cyclopeptide alkaloids researchgate.netbeilstein-journals.orgnih.gov.
Studies on Ceanothus americanus and Ziziphus jujuba have revealed that cyclopeptide alkaloid precursor peptides are often encoded by genes that are co-clustered with genes for BURP-domain containing proteins nih.gov. These precursor peptides typically contain an N-terminal signal sequence, a conserved leader-like region, and repeating recognition sequence-core peptide architecture nih.gov.
While the specific BGC for pandamine in Panda oleosa has not been identified or characterized in the provided search results, the general understanding of cyclopeptide alkaloid biosynthesis in other plants suggests that a dedicated BGC likely exists in the P. oleosa genome. This BGC would presumably contain the gene(s) encoding the pandamine precursor peptide and the genes encoding the necessary tailoring enzymes, such as burpitide cyclases and potentially methyltransferases and hydroxylases, required for the formation of the mature pandamine molecule. The identification and characterization of this specific BGC would be crucial for a complete understanding of pandamine biosynthesis.
Chemical Synthesis Approaches and Derivatization Strategies for Pandamine
Natural Extraction Methodologies for Pandamine Isolation
The primary method for obtaining Pandamine involves its extraction from natural sources, specifically the plant Panda oleosa. This process typically falls under the general methodologies for the extraction of natural products from plant materials. Extraction aims to separate the desired compounds from the complex plant matrix using selective solvents. nih.govnih.gov
Common approaches in natural product extraction include techniques such as maceration, percolation, and reflux extraction, often employing organic solvents. nih.govnih.gov For Pandamine, initial studies reported isolation from the crude alkaloid fraction of Panda oleosa root bark. nih.govfishersci.fi Solvents such as ethanol (B145695) or methanol (B129727) have been indicated for isolating the compound from the plant material. The extraction process involves the solvent penetrating the solid matrix, dissolving the solute, diffusion of the solute out of the matrix, and collection of the extracted solutes. nih.govnih.gov The efficiency of extraction is influenced by factors such as the properties of the solvent, particle size of the plant material, solvent-to-solid ratio, temperature, and duration of extraction. nih.gov
Synthetic Approaches Towards Pandamine and its Analogues
As of the available literature, the total synthesis of Pandamine has not been reported. nih.govfishersci.fiwikipedia.org Despite its historical importance and complex structure, Pandamine has not yet succumbed to total synthesis efforts published in readily accessible literature. nih.gov Publications reporting on the total synthesis of other cyclopeptide alkaloids often refer to Pandamine as a significant lead compound in this class. nih.gov
While a complete synthetic route for Pandamine is not available, the synthesis of complex alkaloid scaffolds and cyclopeptides generally involves multi-step organic reaction strategies. wikipedia.org These strategies are designed to construct the intricate ring systems and incorporate the specific functional groups and stereochemistry characteristic of such natural products.
Multi-step Organic Reaction Strategies for Complex Alkaloid Scaffolds
The synthesis of complex alkaloids like Pandamine would typically require a convergent or linear sequence of multiple chemical transformations. These steps would likely involve the formation of carbon-carbon and carbon-heteroatom bonds, the introduction and manipulation of functional groups, and the establishment of the correct stereochemical configuration at multiple chiral centers. Given that Pandamine is a cyclopeptide alkaloid, the formation of peptide bonds and the macrocyclic ring structure would be central to any synthetic strategy.
Cyclization and Functionalization Processes in Pandamine Synthesis
Key processes in the potential synthesis of Pandamine would include cyclization to form the macrocyclic ring and various functionalization reactions to introduce or modify chemical groups on the core structure. Cyclization strategies for peptide alkaloids often involve forming an amide bond or an ether linkage to close the ring. wikipedia.org Functionalization steps could include reactions such as alkylations, acylations, oxidations, reductions, and additions, strategically employed to build the complex structure and introduce features like the tertiary amine and hydroxyl groups present in Pandamine. The specific sequence and choice of reagents would be dictated by the need to control regioselectivity and stereoselectivity.
Chemical Reactivity and Transformations of Pandamine
Pandamine, as a natural alkaloid containing nitrogen atoms, is expected to exhibit chemical reactivity typical of this class of compounds, including participation in acid-base reactions. The presence of a tertiary amine group makes it capable of acting as a Brønsted base, forming salts with acids, which can influence its solubility and bioavailability. Beyond acid-base chemistry, Pandamine can undergo various transformations, notably oxidation and reduction reactions, which can lead to the formation of derivatives with potentially altered properties.
Oxidation Reactions and Characterization of Oxidized Pandamine Derivatives
Oxidation reactions involving Pandamine can occur under specific conditions, potentially leading to the formation of various oxidized products, such as N-oxides or transformations involving other oxidizable centers in the molecule. The outcome of oxidation is highly dependent on the oxidizing agent used and the reaction conditions. Characterization of these oxidized derivatives would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine their structures and confirm the sites of oxidation. While the literature mentions that Pandamine can be oxidized to form various oxides, detailed research findings on the specific conditions, products, or characterization of these oxidized Pandamine derivatives are not extensively reported in the available search results.
Acid-Base Reactions and Salt Formation for Modified Derivatives
As a nitrogen-containing compound, specifically classified as a tertiary amine, pandamine is capable of participating in acid-base reactions. smolecule.com Amines are known to act as bases due to the presence of a lone pair of electrons on the nitrogen atom, which can accept a proton from an acid. pressbooks.pubyoutube.com This characteristic basicity allows pandamine to form salts when reacted with acids. smolecule.compressbooks.pub
Salt formation is a common strategy in chemistry and the pharmaceutical industry to modify the physicochemical properties of compounds, particularly to influence solubility and potentially bioavailability. smolecule.comgoogle.comresearchgate.net The reaction between a basic compound like pandamine and an acid results in the formation of an ammonium (B1175870) salt. For example, reaction with a generic acid (HA) would yield [Pandamine-H]⁺A⁻. The counterion (A⁻) can be derived from various inorganic or organic acids. The specific acid and resulting salt can impact properties such as crystallinity, melting point, and solubility in different solvents. google.comresearchgate.net While general principles of amine salt formation apply to pandamine, specific detailed studies on the acid-base reactions and resulting salt properties of pandamine derivatives are not extensively reported in the surveyed literature. However, the potential to form salts provides a route for generating modified derivatives with altered solubility profiles, which could be relevant for various chemical or potential biological investigations.
Design and Synthesis of Pandamine Derivatives with Modified Structural Features
The synthesis of pandamine presents significant challenges due to its complex cyclopeptide alkaloid structure. smolecule.com While natural extraction from Panda oleosa is the primary method for obtaining pandamine, achieving its total synthesis in the laboratory has not been widely reported in the literature surveyed. smolecule.comnih.govresearchgate.netmdpi.comresearchgate.net Publications often refer to pandamine in the context of cyclopeptide alkaloid synthesis, highlighting that its total synthesis remains an notable challenge. nih.govresearchgate.net
Despite the complexities of synthesizing the parent compound, the design and synthesis of pandamine derivatives with modified structural features would typically involve strategies applicable to complex natural products and cyclic peptides. These strategies could include:
Modification of Peripheral Functional Groups: The pandamine structure contains various functional groups, including amine, amide, hydroxyl, and aromatic moieties. smolecule.com Chemical reactions such as acylation, alkylation, or oxidation/reduction could be employed to modify these groups, leading to derivatives with altered properties. For instance, the tertiary amine nitrogen could be a site for alkylation or quaternization.
Peptide Coupling Reactions: As a cyclopeptide alkaloid, pandamine is composed of amino acid-like units. smolecule.comnih.gov Although the macrocyclic structure presents challenges, synthetic routes involving the coupling of modified or non-natural amino acids, followed by cyclization, could potentially yield pandamine analogues or derivatives with variations in the peptide sequence or ring size. semanticscholar.orgrjptonline.org
Modification of the Macrocyclic Ring: Alterations to the macrocyclic ring system could involve ring expansion, contraction, or the introduction of different linkers. This would likely require sophisticated synthetic methodologies, potentially building upon approaches used for other complex macrocycles.
Synthesis of Structural Fragments: An alternative approach involves synthesizing specific fragments of the pandamine molecule and then attempting to couple them. Studies on the hydrolysis of pandamine have identified fragments such as N,N-dimethyl-L-isoleucinamide, phenylalanine, leucine, and 2-paradihydroxyphenylethylamine, providing insights into its connectivity. nih.govmdpi.com Synthesis of modified versions of these fragments could serve as building blocks for derivative synthesis.
The design of derivatives would be guided by the principles of medicinal chemistry and chemical biology, aiming to explore the impact of structural changes on chemical properties or potential biological interactions. However, the limited reports on the synthesis of pandamine itself suggest that the synthesis of a wide range of complex derivatives remains an area with significant synthetic challenges.
Structure-Activity Relationship (SAR) Studies of Pandamine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in chemical biology and drug discovery to understand how modifications to a compound's chemical structure influence its biological activity. For complex natural products like pandamine, which belongs to the cyclopeptide alkaloid class, SAR studies are crucial for identifying the key structural features responsible for any observed bioactivity and for guiding the design of more potent or selective derivatives. researchgate.netnih.gov
While detailed SAR studies specifically on a comprehensive series of pandamine derivatives are not extensively documented in the readily available literature, the principles of SAR applied to other cyclopeptide alkaloids and related complex molecules provide a framework for understanding how such studies would be conducted for pandamine. researchgate.netnih.govnih.govnih.govmdpi.comnih.govnih.gov
Typical approaches in SAR studies involve:
Synthesis of Analogues with Systematic Modifications: This includes altering specific functional groups, changing the stereochemistry at chiral centers, modifying the size or flexibility of the macrocyclic ring, or introducing substituents at different positions.
Assessment of Biological Activity: The synthesized derivatives are then tested in relevant biological assays to quantify their activity (e.g., binding affinity, enzymatic inhibition, cellular response).
Correlation of Structure and Activity: By comparing the structures of the derivatives with their measured activities, researchers can deduce which parts of the molecule are essential for activity, which modifications enhance or diminish activity, and which are tolerated.
Given that pandamine is a cyclopeptide alkaloid, potential SAR studies could investigate the role of:
The amino acid residues: Changes to the identity, sequence, or stereochemistry of the constituent amino acids could significantly impact the molecule's conformation and interactions with biological targets.
The macrocyclic ring structure: The size, rigidity, and specific linkages within the macrocycle are critical for maintaining the molecule's three-dimensional structure, which is often crucial for binding to proteins or other biomolecules.
Peripheral substituents: Modifications to side chains or other functional groups extending from the core structure can influence properties like solubility, membrane permeability, and interactions with binding sites.
Although specific data tables detailing the SAR of pandamine derivatives are not prevalent in the surveyed literature, the importance of SAR studies in understanding the biological potential of complex natural products like pandamine is well-recognized in the field of chemical biology. Preliminary SAR studies on related cyclopeptide alkaloid analogues have indicated that both the structure of the macrocycle and the presence of hydrophobic chains can be important for activity. researchgate.net Future research involving the synthesis and evaluation of pandamine derivatives would be essential to fully elucidate its SAR.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Pandamine | 442576 |
Interactive Data Table (Conceptual Example based on potential SAR study)
While specific data for Pandamine derivatives is limited, a conceptual data table for a hypothetical SAR study on Pandamine derivatives could look like this, illustrating the type of data that would be collected and analyzed:
| Derivative | Structural Modification | Biological Activity (e.g., IC₅₀ in µM) | Notes on Activity Change |
| Pandamine (Parent) | - | X | Baseline activity |
| Derivative A | Modification at R₁ | Y | Increased/Decreased activity |
| Derivative B | Modification at R₂ | Z | Loss of activity |
| Derivative C | Ring size alteration | W | Altered selectivity |
| Derivative D | Stereochemical change | V | Significant activity change |
(Note: This table is a conceptual example to illustrate the format of an interactive data table in an SAR study. The specific modifications and activity values are hypothetical.)
In Vitro Biological Activity and Mechanistic Studies of Pandamine
Antimicrobial Activity Investigations of Pandamine
Investigations into the antimicrobial properties of Pandamine have been conducted in vitro against a panel of microbial pathogens.
Evaluation Against Specific Bacterial Pathogens (e.g., Staphylococcus aureus)
In vitro antibacterial activities of Pandamine were evaluated against Staphylococcus aureus (ATCC 6538), Staphylococcus epidermidis (ATCC 14990), and Pseudomonas aeruginosa (ATCC 15442) using a broth microdilution method to determine the minimum inhibitory concentration (MIC). nih.govresearchgate.net. In these investigations, Pandamine was found to be inactive against all tested bacteria within the concentration range evaluated (0.75–50 µg/mL). nih.govresearchgate.net.
Analysis of the Antimicrobial Spectrum and Selectivity (e.g., Inactivity against Pseudomonas aeruginosa, Candida albicans)
Analysis of the antimicrobial spectrum of Pandamine revealed a lack of activity against the tested bacterial strains, including Pseudomonas aeruginosa. nih.govresearchgate.net. Furthermore, Pandamine demonstrated no antifungal activity against Candida albicans (ATCC 64550) in the same concentration range (0.75–50 µg/mL). nih.govresearchgate.net. This suggests that within the tested concentrations, Pandamine does not exhibit broad-spectrum antimicrobial or antifungal effects against these specific pathogens.
Neuroprotective Efficacy and Cellular Mechanisms of Pandamine
Pandamine has been mentioned in the context of neuroprotective agents and potential activity within the nervous system. targetmol.commedchemexpress.com.
Protection of Neuronal Cells from Oxidative Stress in In Vitro Models
While Pandamine is listed as a neuroprotective agent medchemexpress.com, specific in vitro studies demonstrating the protection of neuronal cells from oxidative stress directly by isolated Pandamine were not found in the reviewed literature. Some research on other compounds or formulations discusses in vitro free radical scavenging activity or the role of oxidative stress in cellular damage science.govresearchgate.nethumanjournals.commdpi.comresearchgate.net, but these findings are not directly attributed to Pandamine.
Modulation of Neuronal Pathways and Signaling in Cellular Systems
Pandamine is reported to exhibit pharmacological activity within the central or peripheral nervous system by modulating various neuroreceptors and influencing neurotransmitter release targetmol.com. However, detailed in vitro studies specifically elucidating the modulation of neuronal pathways and signaling in cellular systems by isolated Pandamine were not available in the consulted sources. Research on neuronal pathways and signaling in cellular contexts exists for other compounds and in general neurological studies researchgate.netfrontiersin.orgresearchgate.netnih.govresearchgate.netoup.com, but specific mechanistic data for Pandamine at the cellular level was not identified.
Anti-inflammatory Effects and Immunomodulatory Potential of Pandamine
The anti-inflammatory and immunomodulatory potential of Pandamine has been explored, primarily as a component of complex formulations.
Pandamine is identified as one of the chemical constituents of Shen-Hong-Tong-Luo Formula. nih.gov. In vitro studies on this formula using LPS-induced mouse peritoneal macrophages demonstrated anti-inflammatory effects, including a reduction in intracellular reactive oxygen species (ROS) levels and decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov. The study suggested that the formula might exert its anti-inflammatory effects, in part, through the activation of the PPAR-γ pathway. nih.gov. However, these findings reflect the activity of the entire formula, and the specific contribution and mechanism of isolated Pandamine to these observed effects were not detailed. Research on the anti-inflammatory and immunomodulatory activities of other natural compounds and plant extracts highlights various mechanisms, including the inhibition of inflammatory mediators and modulation of signaling pathways mdpi.comresearchgate.netmdpi.comijper.org, but direct in vitro evidence for isolated Pandamine's anti-inflammatory or immunomodulatory mechanisms was not found.
Modulation of Inflammatory Pathways in Cellular Systems
Investigations into the biological activities of Pandamine have indicated its potential role in modulating inflammatory processes. Some studies have reported that Pandamine can influence inflammatory pathways, suggesting its possible utility in conditions characterized by inflammation smolecule.com.
While direct, detailed in vitro studies specifically examining the mechanisms by which isolated Pandamine modulates inflammatory pathways in cellular systems are limited in the provided literature, related research offers some context. For instance, Pandamine is mentioned as a component of the Shen-Hong-Tong-Luo Formula, a traditional Chinese medicine formulation. A study on this formula suggested that it could attenuate macrophage inflammation and lipid accumulation by activating the PPAR-γ/LXR-α/ABCA1 pathway in macrophage models scienceopen.com. However, this finding pertains to the multi-component formula, and the specific contribution and mechanism of isolated Pandamine within this pathway require further dedicated investigation scienceopen.com.
General mechanisms by which various compounds exert anti-inflammatory effects in cellular systems include the inhibition of enzymes involved in the production of inflammatory mediators, such as phospholipase A2, cyclooxygenases, and lipoxygenases, thereby reducing levels of prostanoids and leukotrienes nih.gov. Additionally, some anti-inflammatory agents modulate the expression of pro-inflammatory genes, including those encoding cyclooxygenase-2, inducible nitric oxide synthase, and various cytokines nih.gov. Peroxisome proliferator-activated receptors (PPARs), such as PPAR-γ, are also recognized as important regulators of inflammatory responses in immune cells mdpi.com. While these mechanisms are relevant to the broader field of anti-inflammatory research, the specific involvement of isolated Pandamine in these pathways in cellular models has not been explicitly detailed in the examined literature.
Investigations into Other Reported Biological Activities in Cellular Models
Beyond its potential effects on inflammatory pathways, Pandamine has been reported to exhibit other biological activities in cellular models. These include suggestions of potential neuroprotective effects and antimicrobial properties smolecule.com. The reported neuroprotective activity is thought to involve the protection of neuronal cells from oxidative stress smolecule.com.
However, in vitro evaluations of Pandamine's antimicrobial activity against specific microbial strains have yielded varied results. One study assessed the in vitro antibacterial activity of Pandamine against Staphylococcus aureus, S. epidermidis, and Pseudomonas aeruginosa, as well as its antifungal activity against Candida albicans. In this study, Pandamine was found to be inactive against all tested bacterial and fungal strains within the concentration range of 0.75–50 µg/mL mdpi.com.
Furthermore, the cytotoxicity of Pandamine in cellular models has been investigated. In the same study that evaluated antimicrobial activity, Pandamine exerted no cytotoxicity towards SiHa human epithelial cells at concentrations ranging from 0.75 to 50 µg/mL mdpi.com. This suggests a lack of significant toxicity to this specific cell line within the tested concentration range.
The following table summarizes the in vitro antimicrobial and cytotoxicity results for Pandamine from one study:
| Cellular Model / Microbe | Activity Assessed | Concentration Range Tested (µg/mL) | Result | Citation |
| Staphylococcus aureus | Antibacterial | 0.75–50 | Inactive | mdpi.com |
| Staphylococcus epidermidis | Antibacterial | 0.75–50 | Inactive | mdpi.com |
| Pseudomonas aeruginosa | Antibacterial | 0.75–50 | Inactive | mdpi.com |
| Candida albicans | Antifungal | 0.75–50 | Inactive | mdpi.com |
| SiHa human epithelial cells | Cytotoxicity (MTT assay) | 0.75–50 | No cytotoxicity | mdpi.com |
Further detailed in vitro studies are needed to fully characterize the reported neuroprotective effects and to reconcile the reported antimicrobial potential with specific in vitro findings of inactivity against certain strains.
Molecular Interactions and Target Identification of Pandamine
Ligand-Target Binding Studies of Pandamine
Ligand-target binding studies are fundamental in characterizing the interaction between a small molecule like Pandamine and its potential biological targets, such as enzymes and receptors. nih.govbiophys.jp These studies provide insights into the affinity, specificity, and kinetics of the binding process.
Interaction with Enzymes and Receptors
Studies are being conducted to investigate how Pandamine binds to various biological targets, including enzymes and receptors, which could help elucidate its mechanisms of action. smolecule.com While specific details on Pandamine's interactions with particular enzymes or receptors are limited in the provided search results, research on other compounds highlights the importance of such interactions. For instance, studies on other natural products demonstrate binding to enzymes like urease and proteins associated with specific diseases. researchgate.netajol.info Receptor interactions, such as those involving dopamine (B1211576) receptors, are also a significant area of pharmacological research. nih.govnih.govresearchgate.net
Elucidation of Molecular Mechanisms of Action
The elucidation of molecular mechanisms of action involves detailing the step-by-step processes by which Pandamine exerts its biological effects at the molecular level. This often follows the identification of key interacting enzymes or receptors. While the exact nature of Pandamine's antiprotozoal action is unknown, studies on other compounds suggest mechanisms can involve interference with nuclear metabolism, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. drugbank.com Understanding these mechanisms is vital for therapeutic development.
Computational Modeling and Simulation Approaches
Computational approaches, such as molecular docking and molecular dynamics simulations, play a significant role in predicting and analyzing the interactions between ligands and proteins. github.comrsc.orgnih.govmdpi.comukri.orglammps.orgrsc.org These methods provide a theoretical framework to complement experimental binding studies.
Molecular Docking Studies for Binding Affinity Prediction
Molecular docking studies are used to predict the preferred orientation and binding affinity of a ligand, such as Pandamine, to a target protein. ajol.infogithub.comresearchgate.net This involves computationally fitting the ligand into the binding site of the protein and scoring the resulting poses based on various factors, including shape complementarity and interaction energies. ajol.infogithub.com Studies on other compounds have utilized molecular docking to assess binding against various protein targets and analyze interaction energies. ajol.infotjpr.org
One study involving molecular docking of P. ginseng compounds against an ovarian cancer target protein (INDO1, PDB ID: 6E43) included Pandamine in its analysis. The docking results provided scores related to the interaction of Pandamine with this enzyme. ajol.infotjpr.org
| Ligand | MolDock Score | Rerank Score | Interaction Energy | HBond | LE1 | LE3 | Total |
| Pandamine | -145.97 | -83.92 | -172.76 | -1.85 | -3.65 | -2.10 | -410.25 |
Note: Data extracted from a study on P. ginseng compounds docked against INDO1 (PDB ID: 6E43). ajol.infotjpr.org
Molecular Dynamics Simulations to Analyze Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions over time, allowing for the analysis of conformational changes, binding stability, and the identification of key interactions. rsc.orgnih.govmdpi.comukri.orglammps.orgrsc.org These simulations can offer insights into the flexibility of both the ligand and the protein and how they interact in a more realistic environment compared to static docking studies. While specific MD simulation studies focused solely on Pandamine were not found, MD simulations are widely used to investigate the interactions of various molecules with biological membranes and proteins. rsc.orgnih.govmdpi.comrsc.org
Advanced Experimental Techniques for Investigating Molecular Interactions
Advanced experimental techniques are essential for validating computational predictions and gaining detailed insights into molecular interactions. Techniques such as affinity capillary electrophoresis coupled with mass spectrometry (ACE-MS) are emerging approaches for assessing ligand-protein interactions under near-physiological conditions. nih.gov Other methods for studying protein-protein and protein-ligand interactions include various in vivo techniques, though their application to Pandamine specifically is not detailed in the provided information. researchgate.netnih.govucsd.edu These techniques, when applied to Pandamine, could provide crucial experimental data on its binding to identified targets and the nature of these interactions.
Förster Resonant Energy Transfer (FRET) for Direct Interaction Confirmation
Förster Resonant Energy Transfer (FRET) is a biophysical technique used to detect and measure the proximity of two fluorescent molecules, typically within a distance of 1 to 10 nanometers. qutools.comwikipedia.orgthno.org This makes FRET a valuable tool for confirming direct molecular interactions, such as protein-protein binding or the interaction between a small molecule and a protein, in living cells or in vitro. thno.orgplos.orgnih.gov The efficiency of energy transfer in FRET is highly sensitive to the distance between the donor and acceptor fluorophores, following an inverse sixth power relationship. wikipedia.org While FRET is a widely applied method for studying molecular interactions, no specific research findings detailing the use of FRET to directly confirm the interactions of Pandamine with any biological target were found in the conducted search.
High-Throughput Screening for Novel Biological Targets
High-throughput screening (HTS) is a process that allows for the rapid testing of large libraries of chemical or biological compounds against a specific biological target or a panel of targets. bmglabtech.comnih.gov This automated approach is extensively used in drug discovery to identify compounds that exhibit a desired activity, such as binding to a receptor or inhibiting an enzyme. bmglabtech.com HTS can also be employed to screen compounds for their ability to interact with or modulate novel biological targets. bmglabtech.comnih.gov Despite the broad application of HTS in identifying biologically relevant compounds and potential therapeutic targets, no specific data or studies reporting the use of high-throughput screening specifically with Pandamine to identify novel biological targets were found in the available information.
Identification of Biological Pathways and Regulatory Mechanisms Affected by Pandamine
Research involving Dajianzhong decoction, which includes Pandamine, has explored its potential influence on biological pathways related to conditions like Crohn's disease. researchgate.netmdpi.com Network analysis of the decoction's ingredients and disease targets suggested potential involvement of pathways such as PI3K-AKT, TNF, MAPK, and IL-17 signaling pathways in the decoction's mechanism of action. researchgate.netmdpi.com However, these findings relate to the combined effect of multiple ingredients in the decoction, and specific detailed research findings experimentally demonstrating how Pandamine alone affects these or other biological pathways and regulatory mechanisms at a molecular level were not available in the search results.
Preclinical Efficacy Studies in Non Human Models for Pandamine
In Vitro and In Silico Translational Approaches for Efficacy Prediction
Translational approaches, including in vitro experiments and in silico modeling, play a role in predicting the potential efficacy of compounds. In silico studies can identify potential biological targets and pathways, while in vitro assays can assess activity against specific pathogens or in cellular models.
Pandamine has been identified as a component of Dajianzhong decoction (DD), a traditional medicine used for conditions such as Crohn's disease (CD) researchgate.netmdpi.com. An in silico study utilizing network analysis investigated the potential targets and mechanisms of DD and its ingredients, including Pandamine, in counteracting CD. This research identified 196 overlapping genes between DD and CD targets and indicated that signaling pathways such as PI3K-AKT, TNF, MAPK, and IL-17 were influenced by DD researchgate.net. Molecular docking simulations further verified the interaction targets between certain hub genes (SLC6A4, NOS2, SHBG, and ABCB1) and compounds found in DD mdpi.com. While this study provides in silico insights into potential mechanisms related to a human disease context, it focuses on the multi-component decoction and its ingredients collectively, rather than providing specific efficacy data for isolated Pandamine in a model of CD.
In the context of potential antimicrobial applications, the in vitro antibacterial and antifungal activities of Pandamine were evaluated against a panel of microorganisms, including Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Candida albicans nih.gov. These in vitro tests are a form of translational approach used to predict potential antimicrobial efficacy. However, Pandamine demonstrated no activity against any of the tested bacteria or the fungus within the concentration range of 0.75–50 µg/mL nih.gov.
Development and Application of Advanced Preclinical Efficacy Models (non-human)
Advanced preclinical efficacy models, particularly non-human animal models, are crucial for evaluating the effects of a compound in a complex biological system that mimics aspects of human disease nih.gov. These models allow for the assessment of efficacy in a living organism, considering factors like absorption, distribution, metabolism, and excretion, as well as the compound's interaction with various physiological systems. Based on the available search results, detailed information regarding the development and application of specific advanced non-human preclinical efficacy models specifically for Pandamine was not found.
Antimicrobial Efficacy in Non-Human Pathogen Models
Evaluating antimicrobial efficacy in non-human pathogen models involves testing the ability of a compound to inhibit or eliminate pathogens in a living system, such as an animal model of infection. This provides a more complex environment than in vitro testing, accounting for host-pathogen interactions and the compound's pharmacokinetics in vivo. Although in vitro antimicrobial testing of Pandamine was conducted and showed no activity against the tested strains nih.gov, information regarding the assessment of Pandamine's antimicrobial efficacy in non-human pathogen models was not found in the available search results.
Pharmacodynamic Assessment in Relevant Biological Systems
Pharmacodynamics (PD) describes the effects of a drug on the body and the mechanisms of its action nih.govnih.gov. Assessing pharmacodynamics in relevant biological systems, including non-human models, is essential to understand how a compound interacts with its targets and elicits a response over time nih.govmarian.edu. This can involve measuring biochemical markers, physiological changes, or behavioral outcomes. While the in silico study on Dajianzhong decoction provided insights into potential pathways influenced by its ingredients, including Pandamine researchgate.netmdpi.com, specific data detailing the pharmacodynamic assessment of isolated Pandamine in relevant non-human biological systems was not found in the available search results.
Comparative Analysis and Future Research Directions for Pandamine
Structural and Mechanistic Comparisons with Related Cyclopeptide Alkaloids
Pandamine is a member of the cyclopeptide alkaloids, a diverse class of plant natural products with over 200 described analogs nih.govresearchgate.net. These compounds are generally characterized by a macrocyclic ring containing a hydroxystyrylamine unit, an amino acid, and a β-hydroxy amino acid, with variations in ring size (typically 13, 14, or 15 members) and attached side chains contributing to their diversity mdpi.comuantwerpen.beresearchgate.net. Pandamine is specifically a 14-membered cyclopeptide alkaloid ulb.ac.be.
Structural comparisons highlight both common features and distinctions within this class. For instance, p-phencyclopeptines like Pandamine share a 14-membered ring structure. ulb.ac.be. Other cyclopeptide alkaloids, such as frangulanine, also belong to this subclass and share the 14-membered ring based on a β-hydroxyamino acid linked via an aryl ether bond to a p-hydroxystyrylamine moiety ulb.ac.be. However, Pandamine differs from frangulanine in specific structural details, including a saturated C1-C2 bond, a hydroxy group substitution at C1, and a phenyl group replacing the isobutane (B21531) group at C5 ulb.ac.be.
The biosynthesis of cyclopeptide alkaloids is an area of ongoing research. They are considered ribosomally synthesized and post-translationally modified peptides (RiPPs) researchgate.netnih.gov. Proposed biosynthetic routes involve the formation of an ether linkage between the phenolic oxygen of tyrosine and the β-carbon of a nearby amino acid, often followed by decarboxylation and desaturation of the tyrosine to form the characteristic styrylamine (B14882868) moiety nih.gov. While the general biosynthetic basis is becoming clearer, the specific pathways for many individual cyclopeptide alkaloids, including Pandamine, require further elucidation nih.govrsc.org.
Potential Applications of Pandamine as a Molecular Probe and Research Tool in Biological Systems
While specific research detailing Pandamine's use explicitly as a "molecular probe" is limited in the provided search results, the known biological activities and structural characteristics of Pandamine and related cyclopeptide alkaloids suggest potential for such applications. Molecular probes are small molecules used to perturb biological systems to study protein function and biological processes chemicalprobes.orgnih.gov.
Research indicates that Pandamine exhibits several biological activities, including potential antimicrobial properties, neuroprotective effects against oxidative stress, and anti-inflammatory activity smolecule.com. These activities suggest that Pandamine could potentially be used as a tool to investigate the biological pathways and targets involved in microbial interactions, neuroprotection, and inflammation.
Cyclopeptide alkaloids in general have demonstrated a range of bioactivities, including antiviral, sedative, analgesic, and antimicrobial effects nih.govresearchgate.netnih.gov. Some have also shown cytotoxic effects against cancer cell lines researchgate.netresearchgate.net. This broad spectrum of activity suggests that cyclopeptide alkaloids, including Pandamine, could serve as starting points for developing molecular probes to study diverse biological targets and pathways. For example, compounds with antimicrobial activity could be used to probe mechanisms of microbial growth or resistance, while those with neuroprotective effects could help elucidate pathways related to neuronal survival or oxidative stress.
The complex and unique structure of Pandamine, with its specific arrangement of amino acids and macrocyclic ring ulb.ac.besmolecule.com, makes it a distinct molecule that could interact with biological targets in specific ways. Understanding these interactions could provide valuable insights into protein function and biological mechanisms.
Methodological Advancements for Enhanced Pandamine Research
Advancements in analytical techniques have been crucial in clarifying the structure of Pandamine and are essential for future research. The recent spectroscopic reinvestigation that unambiguously assigned Pandamine's configuration highlights the importance of state-of-the-art analytical methods, such as advanced NMR spectroscopy and mass spectrometry ulb.ac.benih.gov. These techniques are fundamental for the isolation, purification, structural elucidation, and quantitative analysis of Pandamine and its potential metabolites or derivatives researchgate.net.
Chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are vital for the isolation and identification of Pandamine from natural sources and for analyzing complex mixtures containing cyclopeptide alkaloids nih.gov. Molecular networking, a data analysis approach for MS/MS data, has proven useful in linking known molecules to their precursor peptides and discovering new cyclopeptide analogs, a methodology that could be applied to Pandamine research nih.gov.
Biosynthetic studies of cyclopeptide alkaloids are benefiting from techniques like transcriptomics and genome mining, which help identify the gene clusters and precursor peptides involved in their biosynthesis nih.govnih.gov. Applying these methods to Panda oleosa could provide a deeper understanding of how Pandamine is produced naturally, potentially paving the way for biotechnological production or the engineering of analogs.
Furthermore, in vitro reconstitution of enzymatic activity, such as that of peptide cyclases, is a powerful method for confirming proposed biosynthetic steps and could be applied to the enzymes involved in Pandamine formation nih.gov.
Emerging Research Avenues and Unexplored Biological Potentials of Pandamine
Emerging research avenues for Pandamine are closely linked to its potential biological activities and the broader understanding of cyclopeptide alkaloids. While initial studies have pointed towards antimicrobial, neuroprotective, and anti-inflammatory effects smolecule.com, these areas warrant more in-depth investigation to understand the underlying mechanisms and specific targets.
The potential neuroprotective effects of Pandamine suggest an avenue for research into neurodegenerative diseases or conditions involving oxidative stress smolecule.com. Further studies could explore its interaction with specific neuronal pathways or its ability to mitigate oxidative damage.
The reported antimicrobial properties could lead to research exploring its efficacy against a wider range of pathogens and investigating its mechanism of action, potentially identifying novel antimicrobial targets mdpi.comsmolecule.com.
Given the structural complexity of Pandamine and its classification as a cyclopeptide alkaloid, there is potential for exploring its interaction with various biological macromolecules, such as proteins, enzymes, or receptors, which could reveal new biological roles or therapeutic potentials. Techniques like molecular docking and protein-ligand interaction studies could be valuable in this regard mdpi.com.
The biosynthesis of Pandamine remains an area with significant unexplored potential. Delving deeper into the genetic and enzymatic machinery responsible for its production could not only enhance our understanding of plant alkaloid biosynthesis but also open possibilities for synthetic biology approaches to produce Pandamine or novel analogs with potentially enhanced properties nih.govnih.gov.
The structural uniqueness of Pandamine within the p-phencyclopeptine subclass ulb.ac.be also suggests that it might possess biological activities or mechanisms of action distinct from other related cyclopeptide alkaloids, which is an area ripe for exploration. Comparative biological studies with structurally similar and dissimilar cyclopeptide alkaloids could help delineate structure-activity relationships and uncover unique properties of Pandamine.
Finally, exploring the ecological role of Pandamine in Panda oleosa could provide insights into its natural function and potentially reveal new biological activities relevant to plant defense or adaptation.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for initial structural characterization of Pandamine, and how do they address historical ambiguities?
- Methodology : Combine UV-Vis spectroscopy (for chromophore identification) with ^1H/^13C NMR (spin systems mapping) and HRMS (exact mass determination). For historical samples like the 1964 Pandamine specimen, UHPLC-DAD-HRMS² is critical to confirm purity and elemental composition (C₃₁H₄₄N₄O₅) before structural analysis .
- Data Interpretation : Compare coupling constants (e.g., J = 2.5 Hz for β-hydroxy leucine residues) with known configurations (e.g., E-β-hydroxy leucine in 14-membered macrocycles) to resolve stereochemical uncertainties .
Q. How should researchers design a literature review to identify gaps in Pandamine’s reported bioactivity data?
- Framework : Use PICO (Population, Intervention, Comparison, Outcome) to structure queries, focusing on in vitro/in vivo models (e.g., SiHa cell viability assays under 5% CO₂) and contradictory results (e.g., survival rates vs. concentration gradients) .
- Critical Evaluation : Tabulate EC₅₀ values across studies, noting variances in experimental conditions (e.g., incubation time, solvent systems) that may explain discrepancies .
Q. What are the minimum requirements for reproducible synthesis of Pandamine in a laboratory setting?
- Protocol Design : Document reaction parameters (temperature, catalysts) and purification steps (HPLC fractions) with raw NMR/HRMS data in appendices. Cross-validate results against the 1964 sample’s spectroscopic fingerprints .
- Quality Control : Include negative controls (e.g., solvent-only assays) and replicate experiments (n ≥ 3) to address batch-to-batch variability .
Advanced Research Questions
Q. How can advanced NMR techniques resolve conflicting stereochemical assignments in Pandamine’s β-hydroxy leucine moiety?
- Methodology : Apply 2D NMR (COSY, HSQC, HMBC) to correlate proton-carbon networks, supplemented by NOESY/ROESY for spatial proximity analysis. For example, the δH 1.25/δC 22.8 signal cluster in Pandamine correlates with L-erythro configurations .
- Validation : Compare experimental ^13C chemical shifts with density functional theory (DFT)-predicted values to confirm assignments .
Q. What strategies mitigate data contradictions in Pandamine’s cytotoxicity profiles across independent studies?
- Meta-Analysis Framework : Use PRISMA guidelines to systematically aggregate data, stratifying results by cell type (e.g., SiHa vs. HeLa), assay type (MTT vs. ATP-based), and exposure duration. Apply random-effects models to quantify heterogeneity .
- Confounding Variables : Test hypotheses about CO₂ sensitivity (e.g., 5% vs. ambient CO₂ altering cellular metabolism) through factorial ANOVA .
Q. How can computational modeling improve the efficiency of Pandamine’s structure-activity relationship (SAR) studies?
- Workflow :
Generate 3D conformers via molecular dynamics (MD) simulations.
Dock prioritized conformers into target proteins (e.g., tubulin) using AutoDock Vina.
Validate predictions with mutagenesis assays (e.g., β-tubulin K354A mutants) .
- Limitations : Address force field inaccuracies for macrocycles by calibrating models against experimental binding affinities .
Q. What ethical and practical considerations apply when replicating decades-old Pandamine studies with limited raw data?
- Replication Protocol :
- Data Reconstruction : Use archived samples (e.g., 1964 batch) for HRMS/NMR cross-checks.
- Ethical Compliance : Adhere to institutional guidelines for handling legacy data, ensuring proper attribution of unpublished methodologies .
Methodological Guidelines
- Data Presentation : Include processed data critical to the research question (e.g., dose-response curves) in the main text, with raw datasets in appendices .
- Statistical Rigor : Report effect sizes (Cohen’s d) and confidence intervals (95% CI) for bioactivity data, avoiding overreliance on p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
